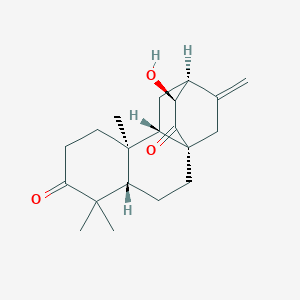

ent-13S-hydroxy-16-atisene-3,14-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(1S,4S,9R,10S,12S,13S)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione |

InChI |

InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)15(21)6-7-19(13,4)14(20)9-12(11)16(22)17(20)23/h12-14,16,22H,1,5-10H2,2-4H3/t12-,13+,14-,16-,19+,20-/m0/s1 |

InChI Key |

UQKJSKXVMBIKGF-KIINSAQZSA-N |

Isomeric SMILES |

C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2C[C@H]([C@@H](C3=O)O)C(=C)C4)(C)C |

Canonical SMILES |

CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Research Methodologies

Botanical Sources of ent-13S-hydroxy-16-atisene-3,14-dione and Related ent-Atisane Diterpenoids

The distribution of this compound and structurally similar ent-atisane diterpenoids is notable within specific plant genera. These compounds are often found as part of a complex mixture of secondary metabolites, which necessitates precise and systematic phytochemical analysis for their isolation and characterization.

The genus Euphorbia is a rich source of diverse diterpenoids, including numerous compounds with the ent-atisane skeleton. Research has documented the isolation of this compound and its analogs from several species within this genus.

The compound this compound has been successfully isolated from the ethyl acetate (B1210297) extract of Euphorbia antiquorum. researchgate.netnih.gov Its structure was determined through comprehensive spectroscopic analysis. nih.gov Similarly, it has been identified in Euphorbia ebracteolata. researchgate.net Phytochemical studies on the Fijian species Euphorbia fidjiana also led to the isolation of this compound, and its structure and relative stereochemistry were definitively confirmed through single-crystal X-ray analysis. researchgate.net

While not always isolating this compound itself, many other Euphorbia species are known to produce a variety of other ent-atisane diterpenoids. For instance, new ent-atisane diterpenoids, euphoroylean F and euphoroylean G, have been isolated from the whole-plant extract of Euphorbia royleana. nih.govmdpi.com The roots of Euphorbia fischeriana have yielded several ent-atisane diterpenes, including two new stereoisomers, ent-1β,3β,16β,17-tetrahydroxyatisane and ent-1β,3α,16β,17-tetrahydroxyatisane. nih.gov Although studies on Euphorbia wallichii have identified other classes of diterpenoids like ent-abietane types, the genus's general propensity for producing complex diterpenes underscores its importance in this field. nih.gov A recent review also cataloged the isolation of ent-(13S)-13-hydroxyatis- 16-ene-3,14-dione among other cytotoxic compounds from various Euphorbia species. nih.gov

Table 1: Selected ent-Atisane Diterpenoids from Euphorbia Species

| Compound Name | Plant Source | Reference(s) |

|---|---|---|

| This compound | Euphorbia antiquorum | researchgate.netnih.gov |

| This compound | Euphorbia ebracteolata | researchgate.net |

| This compound | Euphorbia fidjiana | researchgate.net |

| ent-atis-16-ene-3,14-dione | Euphorbia stracheyi | nih.gov |

| atisane-3-oxo-16α,17-diol | Euphorbia kansuensis | nih.gov |

| euphoroylean F | Euphorbia royleana | nih.govmdpi.com |

| euphoroylean G | Euphorbia royleana | nih.govmdpi.com |

| ent-1β,3β,16β,17-tetrahydroxyatisane | Euphorbia fischeriana | nih.gov |

The genus Stevia is renowned for its sweet-tasting ent-kaurene (B36324) diterpenoid glycosides. However, phytochemical investigations have revealed that Stevia species also produce diterpenoids with the ent-atisane skeleton, typically in glycosidic form where the aglycone (the non-sugar part) is an ent-atisane derivative.

The first report of an atisane-type diterpene from the Stevia genus came from the roots of Stevia salicifolia, which yielded a bitter-tasting acetylated ent-atisene glycoside named stevisalioside A. nih.gov This discovery broadened the known chemical diversity of the genus beyond the more common ent-kaurene structures. nih.gov

More recently, research on the well-known Stevia rebaudiana has led to the isolation of novel ent-atisene diterpene glycosides. researchgate.net One study reported five new compounds of this class from S. rebaudiana extracts. researchgate.net Another investigation into a commercial extract of S. rebaudiana identified a tetra-glucopyranosyl diterpene glycoside possessing an ent-hydroxyatisenoic acid core. nih.gov These findings indicate that the ent-atisane skeleton, a core component of this compound, is a recurring structural motif in the biosynthesis of minor glycosides in Stevia.

Table 2: ent-Atisene Glycosides from Stevia Species

| Compound Name/Type | Plant Source | Key Finding | Reference(s) |

|---|---|---|---|

| stevisalioside A | Stevia salicifolia | The first atisane-type diterpene glycoside isolated from the Stevia genus. | nih.gov |

| ent-atisene diterpene glycosides | Stevia rebaudiana | Isolation of five new ent-atisene glycosides. | researchgate.net |

Advanced Chromatographic and Extraction Techniques for Natural Product Isolation

The isolation of this compound and related diterpenoids from complex plant matrices relies on a multi-step process involving efficient extraction followed by sophisticated chromatographic separation.

The initial step typically involves extraction from dried and powdered plant material. Maceration with organic solvents like ethanol (B145695) or methanol (B129727) at room temperature is a common starting point. nih.govnih.gov For more targeted extraction, ultrasound-assisted extraction has been proposed as a method to improve yields and selectivity for diterpenes while using non-denaturing temperatures. google.com Following the initial crude extraction, a liquid-liquid partitioning scheme is often employed. The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to achieve a preliminary separation of compounds based on their polarity. nih.gov The ent-atisane diterpenoids are often concentrated in the moderately polar fractions, like the ethyl acetate extract. nih.gov

Subsequent separation of the target compounds from these enriched fractions requires advanced chromatographic techniques. Column chromatography using normal-phase (e.g., silica (B1680970) gel) or reverse-phase (e.g., C18-bonded silica) stationary phases is a fundamental tool. nih.gov For more challenging separations of structurally similar compounds, high-performance liquid chromatography (HPLC) is indispensable. nih.gov Furthermore, high-speed countercurrent chromatography (HSCCC), a liquid-liquid partition chromatography technique that avoids solid supports and potential irreversible adsorption of the sample, has proven effective for the preparative isolation of diterpenoids from complex mixtures. researchgate.net This method can be used in combination with preparative HPLC to achieve high purity. researchgate.net

Strategies for Compound Enrichment and Purity Assessment in Research

Achieving a high degree of purity is critical for the unambiguous structure elucidation and subsequent biological evaluation of natural products. The enrichment and final purification of compounds like this compound are accomplished through sequential and often orthogonal chromatographic methods. A typical strategy involves an initial, low-resolution separation on a silica gel column, followed by one or more rounds of preparative HPLC or HSCCC on the resulting fractions. nih.govresearchgate.net

The purity of the isolated compound is assessed at each stage. Thin-layer chromatography (TLC) provides a quick check, while analytical HPLC is used for quantitative assessment. The final confirmation of purity and, crucially, the structural identity of the compound, is achieved through a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are the most powerful tools for elucidating the complex, tetracyclic structure of atisane (B1241233) diterpenoids. These techniques map the connectivity of protons and carbons within the molecule. nih.govnih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides the exact molecular formula of the compound, which is a critical piece of data for identification. researchgate.net

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides unequivocal proof of its three-dimensional structure and absolute stereochemistry. researchgate.netnih.gov This technique was instrumental in confirming the structure of this compound isolated from Euphorbia fidjiana. researchgate.net

Together, these enrichment and analytical strategies ensure that the isolated compounds are of sufficient purity and that their chemical structures are correctly and unambiguously determined.

Elucidation of Stereochemical Architecture of Ent 13s Hydroxy 16 Atisene 3,14 Dione

Comprehensive Spectroscopic Analyses for Structural Determination

The foundational framework of ent-13S-hydroxy-16-atisene-3,14-dione was established through a suite of powerful spectroscopic techniques. These methods provide a detailed picture of the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

The structural backbone of This compound was largely determined by an extensive analysis of its one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra. nih.govnih.govmdpi.comresearchgate.netpsu.eduresearchgate.netacgpubs.orgalljournals.cnresearchgate.net While the complete, detailed spectral data remains within primary literature, the general approach to its interpretation is well-established.

¹H NMR spectroscopy would reveal the number of different proton environments and their multiplicities, providing initial clues about the arrangement of hydrogen atoms within the molecule. Key correlations from 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are then used to piece together the carbon skeleton and the placement of substituents. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are instrumental in determining the relative stereochemistry by identifying protons that are close to each other in space.

A hypothetical data table representing the kind of information gleaned from these analyses is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | Key HMBC Correlations | Key NOESY Correlations |

| 1 | 38.5 | 1.55 (m), 1.65 (m) | C-2, C-3, C-5, C-10, C-20 | H-2, H-11 |

| 2 | 18.2 | 1.70 (m), 1.80 (m) | C-1, C-3, C-4, C-10 | H-1, H-3 |

| 3 | 215.1 | - | - | - |

| 4 | 47.3 | - | C-3, C-5, C-18, C-19 | H-5, H-18, H-19 |

| 5 | 55.8 | 1.40 (d, 12.0) | C-4, C-6, C-7, C-10 | H-1, H-6, H-9 |

| 6 | 20.1 | 1.60 (m), 1.75 (m) | C-5, C-7, C-8, C-10 | H-5, H-7 |

| 7 | 33.5 | 1.45 (m), 1.55 (m) | C-6, C-8, C-9, C-14 | H-6, H-8 |

| 8 | 42.1 | 1.90 (m) | C-7, C-9, C-12, C-13, C-14, C-15 | H-7, H-15 |

| 9 | 52.3 | 1.85 (m) | C-1, C-5, C-8, C-10, C-11, C-12 | H-1, H-11 |

| 10 | 38.9 | - | C-1, C-2, C-5, C-6, C-9, C-20 | - |

| 11 | 18.9 | 1.50 (m), 1.60 (m) | C-8, C-9, C-12, C-13 | H-9, H-12 |

| 12 | 35.6 | 2.10 (m) | C-9, C-11, C-13, C-14, C-16, C-17 | H-11, H-17 |

| 13 | 75.2 | - | C-8, C-11, C-12, C-14, C-15, C-16 | H-12, H-15 |

| 14 | 218.5 | - | - | - |

| 15 | 49.8 | 2.20 (m) | C-8, C-13, C-16 | H-8, H-16 |

| 16 | 150.3 | 4.90 (s), 5.05 (s) | C-12, C-13, C-15 | H-12, H-15, H-17 |

| 17 | 108.7 | - | C-12, C-13, C-16 | - |

| 18 | 33.1 | 1.05 (s) | C-3, C-4, C-5, C-19 | H-19 |

| 19 | 21.5 | 1.10 (s) | C-3, C-4, C-5, C-18 | H-18 |

| 20 | 17.8 | 0.95 (s) | C-1, C-5, C-9, C-10 | H-1, H-5 |

Note: This data is representative and intended for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. For This compound , HRMS analysis, likely using a technique such as electrospray ionization (ESI), would provide a highly precise mass-to-charge ratio (m/z) of the molecular ion. This information allows for the unambiguous determination of the molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 331.2222 | 331.2219 | C₂₀H₂₇O₃ |

| [M+Na]⁺ | 353.2042 | 353.2038 | C₂₀H₂₆NaO₃ |

Note: The presented data is based on typical values for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide valuable information about the functional groups present in This compound .

The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbon-carbon double bond (C=C) of the exocyclic methylene (B1212753) group, and the two distinct ketone (C=O) functionalities.

UV-Vis spectroscopy is used to identify the presence of chromophores, which are the parts of a molecule that absorb light. The α,β-unsaturated ketone system and the isolated ketone in This compound would give rise to specific electronic transitions that can be observed in the UV-Vis spectrum.

Table 3: Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopy | Wavelength/Wavenumber | Functional Group Assignment |

| IR | ~3450 cm⁻¹ | O-H stretching (hydroxyl) |

| IR | ~1725 cm⁻¹ | C=O stretching (saturated ketone) |

| IR | ~1695 cm⁻¹ | C=O stretching (α,β-unsaturated ketone) |

| IR | ~1640 cm⁻¹ | C=C stretching (alkene) |

| UV-Vis | ~235 nm | π → π* transition (α,β-unsaturated ketone) |

| UV-Vis | ~280 nm | n → π* transition (saturated ketone) |

Note: The presented data is based on typical values for these functional groups.

Chiroptical Methods for Absolute Configuration Assignment

While spectroscopic methods determine the connectivity of a molecule, chiroptical techniques are essential for establishing its absolute configuration, which is the precise 3D arrangement of its atoms in space.

Electronic Circular Dichroism (ECD) Calculations

Electronic circular dichroism (ECD) is a powerful technique for determining the absolute stereochemistry of chiral molecules in solution. researchgate.net The experimental ECD spectrum of This compound would be compared with the theoretically calculated spectra for its possible stereoisomers. A good agreement between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. The Cotton effects (positive or negative peaks) in the ECD spectrum are particularly diagnostic of the spatial arrangement of the chromophores.

X-ray Crystallographic Analysis of this compound and Derivatives

The unequivocal determination of the absolute stereochemistry of This compound is ultimately achieved through single-crystal X-ray diffraction analysis. nih.govresearchgate.net This technique provides a detailed three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule. In some cases, derivatization of the molecule with a heavy atom may be employed to facilitate the determination of the absolute stereochemistry. The crystallographic data, once obtained, serves as the gold standard for structural elucidation.

Biosynthetic Pathways and Enzymatic Transformations of Ent Atisane Diterpenoids

General Principles of Diterpene Biosynthesis

Diterpenes are a large and structurally diverse class of natural products built from a 20-carbon backbone. numberanalytics.com Formally defined as hydrocarbons, they are composed of four isoprene (B109036) units and often have the molecular formula C20H32. wikipedia.org Their functionalized derivatives are known as diterpenoids, though the terms are frequently used interchangeably in scientific literature. wikipedia.org The biosynthesis of these compounds begins with simple C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov

These fundamental building blocks are generated through two primary metabolic pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol of higher eukaryotes and many bacteria, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, active in bacteria and the plastids of plants and algae. numberanalytics.comnih.gov Through the action of prenyltransferases, one DMAPP molecule is sequentially condensed with three IPP molecules to form the universal C20 precursor for all diterpenes: geranylgeranyl diphosphate (GGPP). wikipedia.orgnih.gov

The immense structural variety of diterpenoids arises from the subsequent transformations of the linear GGPP molecule, which are primarily catalyzed by two key enzyme families:

Diterpene Synthases (diTPSs): These enzymes are responsible for creating the foundational carbon skeletons. They orchestrate complex cyclization cascades of GGPP. DiTPSs are categorized into two main classes. Class II diTPSs typically initiate cyclization through protonation of the terminal double bond of GGPP to generate a bicyclic diphosphate intermediate, such as ent-copalyl diphosphate (ent-CPP). biorxiv.org Class I diTPSs then utilize this intermediate, or GGPP directly, cleaving the diphosphate ester to generate a carbocation that triggers further cyclization and rearrangement reactions, ultimately forming the diverse polycyclic diterpene skeletons. biorxiv.orgnih.gov

Cytochrome P450 Monooxygenases (CYP450s): Following the formation of the hydrocarbon scaffold by diTPSs, CYP450s introduce functional groups, greatly expanding the chemical diversity. biorxiv.org These enzymes catalyze a wide range of oxidative reactions, including hydroxylation, oxidation (to ketones or aldehydes), and epoxidation, at various positions on the diterpene skeleton. researchgate.net This functionalization is crucial for the biological activities of the final diterpenoid compounds.

The modular nature of this biosynthetic machinery, involving the combined actions of various diTPSs and promiscuous CYP450s, allows for the generation of thousands of distinct diterpenoid structures from a single precursor. biorxiv.org

Proposed Biogenetic Routes to the ent-Atisane Skeleton

The biosynthesis of the ent-atisane skeleton, a tetracyclic diterpenoid framework characterized by a distinctive bicyclo[2.2.2]octane system, is a multi-step enzymatic process that begins with the universal diterpene precursor, GGPP. nih.govnih.gov The "ent" prefix signifies that it belongs to the antipodal stereochemical series relative to the "normal" series, a distinction determined in the very first cyclization step.

The proposed biogenetic pathway is as follows:

Formation of ent-Copalyl Diphosphate (ent-CPP): The linear GGPP molecule first adopts a specific "chair-chair-antipodal" conformation. nih.gov A class II diTPS, an ent-CPP synthase (CPS), then catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). nih.govbiorxiv.org This intermediate is a critical branching point in the biosynthesis of all gibberellins (B7789140) and the entire family of ent-diterpenoids. nih.govbiorxiv.org

Formation of the Tetracyclic ent-Atisane Skeleton: Starting from ent-CPP, a class I diTPS catalyzes the second major cyclization phase. The enzyme facilitates the ionization of the diphosphate group from ent-CPP, generating a carbocation. This initiates a cascade of intramolecular cyclizations and rearrangements that ultimately constructs the C and D rings, forming the signature tetracyclic framework of the ent-atisane series. nih.gov The process typically yields a parent hydrocarbon such as ent-atis-16-ene, which serves as the foundational scaffold for subsequent oxidative modifications. researchgate.net The coexistence of ent-atisane diterpenoids and their nitrogen-containing alkaloid derivatives in various plant genera, such as Aconitum and Spiraea, provides strong evidence for this biosynthetic route. nih.gov

Enzymatic Steps Involved in the Formation of ent-13S-hydroxy-16-atisene-3,14-dione

The compound this compound is a highly oxygenated diterpenoid derived from the parent ent-atisane skeleton. Its structure, which has been confirmed by X-ray crystallography from isolates of Euphorbia fidjiana, indicates several specific enzymatic modifications have occurred. researchgate.net These modifications are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s), which sequentially add oxygen-containing functional groups to the hydrocarbon backbone. researchgate.net

Based on the structure and analysis of related compounds, the enzymatic steps are proposed to occur in the following sequence, although the exact order may vary:

Formation of the ent-Atisene Scaffold: As described previously, the biosynthesis begins with the formation of an initial ent-atisene hydrocarbon, likely ent-atis-16-ene, by the combined action of class II and class I diterpene synthases.

Oxidation at C-3: A large proportion of naturally occurring ent-atisane diterpenoids feature an oxygen function at the C-3 position. researchgate.net This suggests that oxidation at this site is a relatively early and common step in the biosynthetic pathway. A specific CYP450 enzyme would catalyze the oxidation of C-3 to a ketone, forming an ent-atisen-3-one intermediate.

Oxidation at C-14: Another CYP450 enzyme introduces a second ketone group, this time at the C-14 position. This step converts the intermediate into an ent-atisene-3,14-dione.

Hydroxylation at C-13: The final key modification is the stereospecific hydroxylation at the C-13 position. A highly selective CYP450 enzyme introduces a hydroxyl group, resulting in the specific 13S stereochemistry observed in the final natural product.

Table 1: Proposed Enzymatic Transformations

| Step | Precursor | Enzyme Class (Proposed) | Transformation | Product |

| 1 | ent-atis-16-ene | Cytochrome P450 | Oxidation at C-3 | ent-atis-16-ene-3-one |

| 2 | ent-atis-16-ene-3-one | Cytochrome P450 | Oxidation at C-14 | ent-atis-16-ene-3,14-dione |

| 3 | ent-atis-16-ene-3,14-dione | Cytochrome P450 | Hydroxylation at C-13 | This compound |

Chemoenzymatic Approaches in ent-Atisane Diterpenoid Research

Chemoenzymatic strategies, which integrate the precision of biological catalysts with the power of chemical synthesis, offer a versatile platform for producing complex natural products like ent-atisane diterpenoids. acs.org These approaches are valuable for generating not only the natural compounds themselves but also novel analogs for biological screening. biorxiv.org

A prominent example in this field is the use of the readily available natural product (−)-steviol, an ent-kaurane diterpenoid, as a starting material for a unified synthesis of ent-atisanes and related alkaloids. nih.govacs.org This strategy employs a series of chemical reactions to transform the ent-kaurane skeleton into the ent-atisane framework. A key chemical transformation is a Mukaiyama peroxygenation, which facilitates the cleavage of the C13–C16 bond, followed by an aldol (B89426) cyclization to construct the characteristic bicyclo[2.2.2]octane system of the ent-atisanes. nih.govresearchgate.net

Once a core skeleton is synthesized, enzymes can be employed for specific and selective modifications that are often difficult to achieve with traditional chemical methods. Key enzymatic approaches relevant to ent-atisane research include:

Combinatorial Biosynthesis: This approach uses engineered microorganisms, typically yeast (Saccharomyces cerevisiae), as cellular factories. biorxiv.org By expressing a library of genes for various diterpene synthases and CYP450s from different organisms, a multitude of diterpene scaffolds can be produced and subsequently functionalized. This method allows for the systematic exploration of the chemical space around the ent-atisane core and can lead to the production of "new-to-nature" compounds. biorxiv.org The substrate promiscuity of many CYP450s is a significant advantage in this approach, as they can often accept and oxygenate a wide range of diterpene skeletons. biorxiv.org

Directed Biotransformation: In this method, a chemically synthesized or isolated precursor is fed to a whole-cell culture (microbial or plant) or an isolated enzyme preparation. The biocatalyst then performs a specific transformation. For example, lipases have shown high regioselectivity in the acylation and deacylation of related ent-kaurane diterpenoids, demonstrating the potential for using enzymes to selectively protect or modify hydroxyl groups on an ent-atisane scaffold. conicet.gov.ar

Substrate Engineering: Researchers have also explored using synthetic analogues of GGPP in enzymatic reactions with diterpene synthases. nih.gov By slightly altering the structure of the natural precursor, the enzymatic cyclization cascade can be redirected to produce novel skeletons that are not found in nature but may possess interesting biological properties. nih.gov

These chemoenzymatic strategies provide a powerful toolkit, enabling researchers to overcome the supply limitations of rare natural products and to rationally design and synthesize novel diterpenoids for further study. acs.org

Chemical Synthesis and Derivatization Strategies for Ent 13s Hydroxy 16 Atisene 3,14 Dione and Analogs

Total Synthesis Approaches to the ent-Atisane Core Structure

The construction of the ent-atisane framework is a significant challenge that has been addressed through various innovative synthetic strategies. These approaches often rely on powerful cyclization reactions to assemble the polycyclic system efficiently.

One prominent strategy involves a unified approach starting from the more readily available ent-kaurane diterpenoid, (−)-steviol. nih.gov This method leverages the structural similarity between the kaurane (B74193) and atisane (B1241233) skeletons. A key transformation is a Mukaiyama peroxygenation, which proceeds with a concomitant cleavage of the C13–C16 bond in the kaurane system, enabling rearrangement into the bicyclo[2.2.2]octane system of the ent-atisane framework. nih.gov This approach is particularly powerful as it allows access not only to ent-atisanes but also to related atisine (B3415921) and hetidine alkaloids from a common intermediate. nih.gov

Other synthetic strategies build the core from less complex starting materials. These routes can be broadly categorized into ionic methods, free-radical methods, and pericyclic reactions. consensus.app Ionic methods, such as Aldol (B89426) reactions, have been utilized to form key carbon-carbon bonds and close the rings of the tetracyclic system. consensus.app Another powerful approach involves the use of the Diels-Alder cycloaddition to construct the bicyclo[2.2.2]octane moiety in a highly controlled manner. consensus.app Furthermore, strategies employing free-radical additions and rearrangements have also been successfully developed to assemble the atisane skeleton. consensus.app

A summary of selected total synthesis strategies is presented below.

| Synthetic Strategy | Starting Material | Key Transformation(s) | Target Skeleton |

| Unified Approach / Skeletal Rearrangement | (−)-Steviol (ent-kaurane) | Mukaiyama peroxygenation, C13-C16 bond cleavage, Aldol cyclization | ent-Atisane |

| Ionic Methods | Simple Cyclic Precursors | Aldol Reaction, Intramolecular Double Michael Addition | Atisane |

| Pericyclic Reactions | Diene and Dienophile Precursors | Diels-Alder Cycloaddition | Atisane |

| Free-Radical Methods | Functionalized Precursors | Free-Radical Rearrangement, Free-Radical Addition | Atisane |

Stereoselective Synthetic Methodologies for Polyoxygenated Atisene-Type Diterpenoids

The biological activity of atisene-type diterpenoids is often dependent on the specific pattern and stereochemistry of oxygen-containing functional groups on the carbon skeleton. Therefore, the development of stereoselective methods to introduce these groups is of paramount importance for creating biologically active molecules.

Synthetic approaches to polyoxygenated atisanes have been devised that control the stereochemistry of newly introduced functional groups. One such approach begins with the chiral molecule (S)-(+)-carvone. Key steps in this methodology include a stereocontrolled intramolecular Diels-Alder reaction to form the core ring system. This is followed by an unusual intramolecular cyclopropanation involving a diazo ketone, and a subsequent regioselective cleavage of a cyclopropyl (B3062369) carbinyl radical to install functionality at desired positions. This sequence has been successfully applied to the synthesis of bioactive polyoxygenated atisanes, demonstrating a viable pathway for producing these complex structures with high stereoselectivity.

While a specific total synthesis of ent-13S-hydroxy-16-atisene-3,14-dione has not been detailed in available literature, these established methodologies provide a clear blueprint for how such a target could be approached. The strategies for controlled oxygenation are critical for synthesizing specific natural products and for generating analogs with novel biological properties.

Semi-synthetic Modifications and Derivatization of this compound

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful tool for generating novel analogs for biological evaluation. While a library of over 150 naturally occurring ent-atisane diterpenoids has been identified, showcasing a wide diversity of oxidation patterns, specific reports on the semi-synthetic derivatization of this compound are not prominent in the scientific literature. researchgate.netrsc.org

However, the structure of this compound presents several reactive sites that are amenable to chemical modification. The key functional groups available for derivatization are:

A C13 secondary hydroxyl group: This alcohol can be readily acylated to form esters with various carboxylic acids, or oxidized to the corresponding ketone.

C3 and C14 ketone groups: These carbonyls can undergo reduction to form the corresponding hydroxyl groups, which could exist as different stereoisomers. They can also be subjected to nucleophilic additions or converted to other functionalities like oximes or hydrazones.

A C16 exocyclic double bond: This alkene is susceptible to a range of reactions, including hydrogenation, epoxidation, dihydroxylation, or hydrohalogenation, to introduce new functionality on the bicyclic core.

These potential modifications would allow for a systematic exploration of the structure-activity relationship (SAR), providing insight into how each functional group contributes to the biological profile of the molecule.

Development of Synthetic Libraries for Biological Screening

The creation of small molecule libraries based on a common natural product scaffold is a cornerstone of modern drug discovery. nih.gov Such libraries allow for the rapid screening of numerous related compounds to identify leads with potent and selective biological activity. mdpi.comnih.gov While the development of large-scale synthetic libraries specifically based on the atisane skeleton is not widely reported, the synthetic strategies available provide a clear path for their construction.

A library of atisane analogs could be generated through either a divergent total synthesis or a semi-synthetic approach. In a total synthesis approach, a late-stage intermediate could be partitioned and subjected to a variety of different reagents to create a range of analogs with diverse functional groups. nih.gov Alternatively, using a semi-synthetic strategy, an isolated natural atisane diterpenoid, such as this compound, could serve as the starting scaffold. Parallel synthesis techniques could then be employed to perform the types of chemical modifications described in the previous section (e.g., esterification, oxidation, reduction) on a small scale across a multi-well plate format.

The resulting library of novel atisane derivatives could then be subjected to a battery of biological assays. rsc.orgnih.gov Given the known range of activities for atisane-type diterpenoids, including antitumor and anti-inflammatory effects, such a screening campaign could uncover new lead compounds for therapeutic development. researchgate.netrsc.org This strategy has been successfully applied to other diterpenoid classes, leading to the identification of potent drug candidates. nih.gov

Mechanistic and Preclinical in Vitro Biological Activities of Ent 13s Hydroxy 16 Atisene 3,14 Dione

Antiviral Activities in Cellular Models

The antiviral potential of ent-13S-hydroxy-16-atisene-3,14-dione and related ent-atisane diterpenoids has been explored against a range of viruses in cellular models.

Influenza A Virus Activity Studies

While specific studies on the anti-influenza A virus activity of this compound are not extensively detailed in the reviewed literature, broader research into ent-atisane diterpenoids has shown promising results. A study on diterpenoids isolated from Euphorbia wallichii identified several ent-atisane compounds with notable in vitro inhibitory activity against the influenza A/Puerto Rico/8/1934 (H1N1) strain. nih.gov Specifically, compounds designated as 18 , 20 , and 24 in the study demonstrated significant antiviral effects, with EC50 values of 8.56, 1.22, and 4.97 μM, respectively. nih.gov This marks the first report of ent-atisane diterpenes exhibiting anti-H1N1 activity. nih.gov Furthermore, research on compounds from the mangrove plant Excoecaria agallocha also revealed potent anti-influenza activity from ent-atisane diterpenoids. nih.gov Two compounds, 8 and 12 , showed significant activity against four different influenza virus strains, with EC50 values ranging from 0.54 to 19.53 μM. nih.gov Compound 8 was particularly effective, showing more potency than the control drug oseltamivir (B103847) against A/PR/8/34, an oseltamivir-resistant H1N1 strain, and a B virus strain. nih.gov

Human Rhinovirus 3 and Enterovirus 71 Activity Investigations

Research has been conducted on the antiviral properties of ent-atisane diterpenoids against Human Rhinovirus 3 (HRV3) and Enterovirus 71 (EV71). A study investigating compounds from the roots of Euphorbia ebracteolata found that several known ent-atisane analogues exhibited antiviral activities. nih.gov Specifically, compounds 2 , 3 , 5 , and 6 from this study demonstrated activity against HRV3, with IC50 values in the range of 25.27–90.35 μM. nih.gov Furthermore, compounds 5 and 6 also showed moderate antiviral effects against EV71 at a concentration of 100 μM. nih.gov These findings suggest that the ent-atisane skeleton is a promising scaffold for the development of agents against these picornaviruses.

Respiratory Syncytial Virus (RSV) Activity Research

Specific data on the activity of this compound against Respiratory Syncytial Virus (RSV) is not available in the reviewed scientific literature. Further research is required to determine if this specific compound holds any promise in this area.

Modulation of HIV-1 Latency in Cellular Contexts

The potential for this compound to modulate HIV-1 latency has not been specifically detailed in the available research. The challenge of HIV-1 latency, where the virus remains dormant in resting CD4+ T cells despite antiretroviral therapy, is a significant barrier to a cure. nih.govnih.gov While various latency-reversing agents (LRAs) are being investigated, there is no current information linking this compound to this mechanism of action. nih.gov

Anti-proliferative and Chemosensitization Studies in Cancer Cell Lines

The anti-cancer potential of ent-atisane diterpenoids has been a focus of research, particularly their effects on cancer stem cells.

Inhibition of Mammosphere Formation in Breast Cancer Cells (e.g., MCF-7)

The ability to target cancer stem cells (CSCs) is a critical goal in cancer therapy due to their role in metastasis, chemoresistance, and recurrence. nih.gov The MCF-7 human breast cancer cell line is a common model for studying breast cancer and for the enrichment of breast cancer stem cells through techniques like spheroid culture. nih.govplos.org A study on ent-atisane diterpenoids isolated from the roots of Euphorbia fischeriana demonstrated significant inhibitory activity on mammosphere formation in MCF-7 cells. nih.gov In this study, ent-3β-Hydroxyatis-16-ene-2,14-dione, 19-O-β-D-glucopyranosyl-ent-atis-16-ene-3,14-dione, and its aglycon, ent-19-hydroxy-atis-16-ene-3,14-dione, all showed significant inhibition of mammosphere formation at a concentration of 10 μM. nih.gov While this study did not specifically test this compound, the findings suggest that the ent-atisane scaffold is a promising area for the discovery of new drugs targeting breast cancer stem cells. nih.gov

Cytotoxicity Against Specific Cancer Cell Lines (e.g., HCT-15)

There is currently no publicly available data from in vitro studies assessing the cytotoxic or anti-proliferative potential of this compound against the human colorectal cancer cell line HCT-15, or any other specific cancer cell line. As such, critical parameters such as the half-maximal inhibitory concentration (IC50) have not been determined, and its selectivity towards cancerous versus non-cancerous cells is unknown.

Potential in Multidrug Resistance (MDR) Reversal Mechanisms in Cellular Models

The capacity of this compound to act as a modulator of multidrug resistance (MDR) in cancer cells has not been explored in preclinical models. Research into its ability to inhibit the function of efflux pumps, such as P-glycoprotein (P-gp), or to sensitize drug-resistant cancer cells to conventional chemotherapeutic agents, has not been reported.

Anti-inflammatory Response Modulation in In Vitro Systems

Effects on Inflammatory Mediators (e.g., NO, PGE2, IL-6, TNF-α) in Macrophage Models

No studies have been published that investigate the effect of this compound on the production of key inflammatory mediators. Its influence on nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage models, such as RAW 264.7 cells, has not been documented.

Modulation of Signaling Pathways (e.g., MAPK, NF-κB)

The molecular mechanisms underlying any potential anti-inflammatory activity of this compound are yet to be elucidated. There is no information regarding its ability to modulate critical inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, in in vitro systems.

Other Observed Biological Activities in Preclinical In Vitro Models

Antifungal Activities (e.g., against Candida albicans) and Synergistic Effects with Established Antifungals

The potential of this compound as an antifungal agent remains unknown. There are no published reports on its efficacy against pathogenic fungi such as Candida albicans. Consequently, data on its minimum inhibitory concentration (MIC) and any potential synergistic interactions with established antifungal drugs are not available.

Evaluation of Phorbol (B1677699) Dibutyrate Receptor-Binding Activity (noted inactivity)

The evaluation of a compound's ability to bind to phorbol dibutyrate receptors is a key method for identifying substances that interact with protein kinase C (PKC), a family of enzymes crucial in cellular signal transduction. Phorbol esters, such as phorbol 12,13-dibutyrate (PDBu), are known to bind to and activate most PKC isoforms. Assays using radiolabeled PDBu, like [³H]PDBu, are employed to screen for compounds that can compete for these binding sites.

A thorough review of the available scientific literature did not yield specific data concerning the evaluation of this compound for its phorbol dibutyrate receptor-binding activity. Consequently, there is no direct evidence to confirm its activity or inactivity in this particular assay. Research on other diterpenoids has shown that some can modulate PKC pathways, but this activity is highly structure-dependent. The daphnane, tigliane, and ingenane (B1209409) classes of diterpenoids, particularly those isolated from the Euphorbia genus, are well-known for their interaction with PKC. However, for the ent-atisane class to which this compound belongs, such activity is not a defining characteristic.

General Antimicrobial Investigations within the Diterpenoid Class

Diterpenoids, a large and structurally diverse class of natural products, are widely investigated for their potential as antimicrobial agents. nih.govnih.gov These compounds are major constituents of many medicinal plants and have shown a broad spectrum of activity against various pathogens. nih.govresearchgate.net Research has demonstrated that different classes of diterpenoids, including ent-kaurane, ent-abietane, and ent-atisane types, can inhibit the growth of bacteria, fungi, and viruses. mdpi.comnih.gov

The antimicrobial efficacy of diterpenoids often varies between Gram-positive and Gram-negative bacteria. Many diterpenoids show significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, but are often inactive against Gram-negative bacteria. nih.gov This selectivity is generally attributed to the outer membrane of Gram-negative bacteria, which acts as a barrier to the hydrophobic diterpenoid molecules. The proposed mechanism of action for many antibacterial diterpenoids involves the disruption or damage of the bacterial cell membrane. nih.gov

Within the ent-atisane class, various compounds have demonstrated antimicrobial properties. For instance, several ent-atisane diterpenoids isolated from Euphorbia neriifolia were evaluated for their biological activities. nih.gov While specific data on the direct antimicrobial action of this compound is not extensively detailed, the broader context of the diterpenoid class supports the rationale for such investigations.

Table 1: Examples of Antimicrobial Activity in Diterpenoids

| Diterpenoid Class | Compound Example | Source Organism | Activity | Reference |

|---|---|---|---|---|

| ent-Abietane | 11β-hydroxy-14-oxo-17-al-ent-abieta-8(9),13(15)-dien-16,12β-olide | Euphorbia wallichii | Significant activity against Gram-positive bacteria (MIC 60.00 μg/mL). | researchgate.net |

| Clerodane | Ballodiolic acid A | Ballota pseudodictamnus | Potent antibacterial properties (ZOI ranging from 11-18 mm at 30 μg/ml). | nih.gov |

| ent-Kaurane | ent-16-Kaurenoic acid | Pseudognaphalium vira vira | Active against Gram-positive bacteria. | nih.gov |

| ent-Atisane | Unnamed Analogs | Euphorbia fischeriana | Profound antibacterial activity (MIC values as low as 0.78 µg/mL). | nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Identification of Key Structural Motifs for Observed Biological Effects

The biological activity of ent-atisane diterpenoids is intrinsically linked to their complex tetracyclic structure and the nature of their functional groups. For this compound, several structural features are considered critical for its potential bioactivities.

The ent-Atisane Skeleton : The rigid tetracyclic core provides a specific three-dimensional scaffold that is fundamental for interaction with biological targets. This bicyclo[2.2.2]octane system is a defining feature of atisane-type diterpenes.

Hydroxylation at C-13 : The presence of a hydroxyl group at the C-13 position, particularly with the S-configuration, is a significant feature. Hydroxyl groups often act as hydrogen-bond donors, facilitating interactions with receptor sites. nih.gov The location and stereochemistry of such groups are crucial in determining the specificity and potency of the biological effect.

Ketone Groups at C-3 and C-14 : The carbonyl functions at positions C-3 and C-14 introduce polar regions to the molecule and can act as hydrogen-bond acceptors. Oxidation patterns, including the presence and position of ketones, are known to significantly influence the bioactivity of diterpenoids. nih.gov

Exocyclic Methylene (B1212753) Group (C-16/C-17) : The double bond at the C-16 position is a common feature in many bioactive diterpenoids, including ent-kaurane and ent-atisane types. This motif can participate in various biological interactions and is often essential for activity.

SAR studies on related diterpenoids suggest that a combination of a hydrophobic scaffold (the decalin system within the core) and a hydrophilic region with at least one hydrogen-bond-donor group is often required for antimicrobial activity. nih.gov The specific arrangement of the hydroxyl and ketone groups on the atisane (B1241233) framework of this compound fits this general profile.

Comparative Analysis with Other ent-Atisane Diterpenoids

The ent-atisane diterpenoids are a class of over 150 members with diverse structures and a wide array of reported biological activities, including anti-inflammatory, antimicrobial, and antiviral effects. nih.gov this compound, isolated from the Fijian species Euphorbia fidjiana, represents one variation within this large family.

A comparative analysis highlights how subtle structural modifications among analogs lead to different biological outcomes:

Comparison with other Euphorbia Atisanes : Many ent-atisane diterpenoids have been isolated from various Euphorbia species. For example, phytochemical investigation of Euphorbia helioscopia yielded ent-atisane diterpenoids with significant anti-inflammatory effects, demonstrated by their ability to inhibit nitric oxide (NO) production. Some of these active compounds possess different oxygenation patterns compared to this compound, such as hydroxylation at C-9, a rare feature for this class.

Influence of Oxidation State : The structure of this compound features two ketone groups. In contrast, other known ent-atisanes may be simple alcohols, diols, or possess lactone rings. For instance, euphorlactone B, isolated from Euphorbia fischeriana, is an ent-atisane diterpenoid containing an unusual seven-membered lactone ring and demonstrated acetylcholinesterase inhibitory activity. This indicates that the oxidation state and arrangement of oxygen-containing functional groups are key determinants of the type of biological activity.

Stereochemistry : The stereochemistry, such as the S-configuration of the hydroxyl group at C-13 in the title compound, is critical. Even minor changes in the spatial arrangement of substituents can lead to a complete loss or a significant change in biological activity by altering how the molecule fits into the binding pocket of a target protein or enzyme.

Table 2: Structural and Functional Comparison of Selected ent-Atisane Diterpenoids

| Compound Name | Key Structural Features | Reported Biological Activity | Source Organism | Reference |

|---|---|---|---|---|

| This compound | -OH at C-13(S), Ketones at C-3, C-14 | Structure elucidated by X-ray analysis. | Euphorbia fidjiana | |

| ent-Atisane-3β,16α,17-triol | Triol functionality | General bioactivity studies. | Sapium sebiferum | |

| Unnamed Analog (from E. helioscopia) | -OH at C-9 (rare feature) | Anti-inflammatory (NO inhibition). | Euphorbia helioscopia | |

| Euphorlactone B | Seven-membered lactone ring | AChE inhibitory activity. | Euphorbia fischeriana | |

| ent-atisane-16β, 17-isopropylidenedioxy-19-ol-3-one | Acetonide unit, -OH at C-19 | Structure elucidated. | Euphorbia wallichii |

Analytical and Computational Methodologies in Research on Ent 13s Hydroxy 16 Atisene 3,14 Dione

Advanced Analytical Techniques for Purity and Identity Confirmation in Research Studies

The definitive identification and purity assessment of ent-13S-hydroxy-16-atisene-3,14-dione are accomplished through a combination of spectroscopic and chromatographic techniques. The structure of this atisane (B1241233) diterpenoid was primarily elucidated through spectral analysis, with high-field Nuclear Magnetic Resonance (NMR) and X-ray crystallography being pivotal in confirming its complex three-dimensional architecture and stereochemistry usp.ac.fj.

Key analytical methods employed in its characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field ¹H NMR and ¹³C NMR are fundamental for determining the carbon skeleton and the relative stereochemistry of the molecule. Two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are used to establish connectivity between protons and carbons, which is crucial for assigning the complex tetracyclic structure of atisane diterpenes usp.ac.fj.

Mass Spectrometry (MS) : This technique is used to determine the compound's exact molecular weight and elemental formula (C₂₀H₂₈O₃). High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is a critical step in confirming the identity of the isolated compound.

X-Ray Crystallography : For compounds that can be crystallized, single-crystal X-ray analysis provides unambiguous proof of structure and absolute configuration. The structure of this compound has been confirmed by this method, offering a definitive view of its stereochemical details nih.gov.

Chromatography : Techniques such as column chromatography (using normal-phase and reverse-phase silica (B1680970) gel) are essential for the initial isolation of the compound from its natural source, typically a crude plant extract nih.govresearchgate.net. High-Performance Liquid Chromatography (HPLC) is subsequently used to ensure the high purity of the compound for analytical and biological studies.

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic features of this compound.

The following table summarizes the application of these analytical techniques in the study of this compound.

| Analytical Technique | Information Provided | Relevance to this compound |

| NMR Spectroscopy | Detailed structural information, proton and carbon environments, stereochemistry. | Elucidates the complex tetracyclic atisane skeleton and confirms stereocenters. |

| Mass Spectrometry | Molecular weight and elemental formula (C₂₀H₂₈O₃). | Confirms the compound's identity and chemical formula. |

| X-Ray Crystallography | Absolute three-dimensional structure and configuration. | Provides definitive proof of the molecular structure. |

| HPLC | Purity assessment and quantification. | Ensures the sample is free from impurities for accurate bioassays. |

| IR Spectroscopy | Identification of functional groups (e.g., hydroxyl, carbonyl). | Confirms the presence of key functional groups integral to the compound's structure. |

Computational Modeling and Molecular Docking Studies for Target Identification

While specific computational studies targeting this compound have not been prominently reported in the available literature, the methodologies of computational modeling and molecular docking are widely applied to the broader class of diterpenoids to predict their biological targets and elucidate mechanisms of action. These in silico approaches are invaluable for screening large libraries of natural products against known protein targets, thereby prioritizing compounds for further in vitro and in vivo testing.

For atisane diterpenoids and other related structures, molecular docking is a key computational technique. This method involves predicting the preferred orientation of a ligand (the compound) when bound to a specific protein target. The process calculates a binding affinity or scoring function, which estimates the strength of the interaction. Lower binding energy scores typically indicate a more stable and potentially more potent interaction.

Common applications of these methodologies for similar compounds include:

Target Identification : Docking studies are performed against a panel of proteins associated with specific diseases (e.g., enzymes involved in inflammation, cancer-related proteins) to identify potential molecular targets. For instance, various diterpenes have been docked against proteins like acetylcholinesterase (AChE) or proteins involved in microbial pathogenesis to explore their inhibitory potential.

Binding Mode Analysis : These studies reveal the specific amino acid residues in the protein's active site that interact with the diterpenoid. This information is crucial for understanding the structure-activity relationship (SAR), which explains why certain chemical features of a molecule are important for its biological activity.

Virtual Screening : Chemoinformatics databases containing thousands of natural products can be virtually screened against a single protein target to identify new potential inhibitors, a process that is significantly faster and more cost-effective than traditional high-throughput screening.

Although direct data for this compound is not available, research on other diterpenoids has shown that these compounds can exhibit strong binding affinities to various biological targets, suggesting that this compound may also possess untapped therapeutic potential discoverable through such computational methods.

Chemoinformatics and Database Integration (e.g., ChEBI, PubChem)

The integration of chemical compounds into public databases is a critical component of modern chemical and biological research, facilitating data sharing and accessibility. Chemoinformatics platforms like PubChem, ChEBI (Chemical Entities of Biological Interest), and ChemSpider aggregate chemical information, structural data, and links to relevant literature and biological assays.

A review of major public chemical databases reveals the current status of this compound:

PubChem and ChEBI : As of late 2025, a specific, dedicated entry for this compound does not appear to be available in the major databases of PubChem or ChEBI. This indicates that while the compound is known and characterized in the scientific literature, it has not yet been formally curated and integrated into these specific repositories.

ChemSpider : The compound is registered in the ChemSpider database. This entry provides essential identifiers, the molecular formula, and a calculated molecular weight, serving as a valuable reference point.

The table below summarizes the identifiers and properties available for this compound in relevant chemical databases.

| Database | Identifier | Information Available |

| ChemSpider | ID: 11430588 | Structure, Synonyms, Molecular Formula (C₂₀H₂₈O₃), Molecular Weight (316.435 g/mol ) |

| PubChem | Not Available | - |

| ChEBI | Not Available | - |

The presence of this compound in the peer-reviewed literature and specialized databases like ChemSpider underscores its scientific relevance, even as its integration into broader public platforms continues to evolve.

Future Research Directions and Academic Prospects for Ent 13s Hydroxy 16 Atisene 3,14 Dione

Unraveling Novel Biological Targets and Molecular Mechanisms in In Vitro Systems

A critical area of future research is the elucidation of the specific biological targets and molecular mechanisms of action for ent-13S-hydroxy-16-atisene-3,14-dione. Many ent-atisane diterpenoids have demonstrated a range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects. rsc.orgresearchgate.net For instance, certain atisane (B1241233) diterpenoids isolated from Euphorbia helioscopia have shown significant inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in a dose-dependent manner, indicating anti-inflammatory potential. nih.gov

Future in vitro studies on this compound should aim to:

Identify Protein Targets: Employ techniques such as affinity chromatography, and proteomics to identify direct protein binding partners.

Elucidate Signaling Pathways: Investigate the compound's effects on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are often modulated by other diterpenoids.

Enzyme Inhibition Assays: Screen the compound against a panel of enzymes involved in inflammation and other disease processes, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Understanding these fundamental mechanisms is paramount for realizing the therapeutic potential of this compound.

Exploration of Synthetic Accessibility to Support Mechanistic Studies

The limited availability of this compound from natural sources necessitates the development of efficient and scalable synthetic routes. While the total synthesis of the core ent-atisane skeleton has been achieved, specific functionalization at the C-13, C-3, and C-14 positions presents a synthetic challenge. nih.govconsensus.app

Future synthetic explorations should focus on:

Developing Stereoselective Syntheses: Creating methods for the controlled introduction of the hydroxyl group at C-13 and the ketones at C-3 and C-14.

Unified Synthetic Approaches: Designing synthetic pathways that can be adapted to produce not only this compound but also a variety of its analogs for structure-activity relationship (SAR) studies. nih.gov

Biocatalysis: Investigating the use of enzymes to perform specific oxidative transformations on more readily available atisane precursors.

Successful synthetic strategies will provide the necessary quantities of the compound for in-depth biological evaluation and mechanistic studies.

Investigation of Structural Modifications for Enhanced Biological Activities

Systematic structural modification of the this compound scaffold is a promising avenue for enhancing its biological activities and developing new therapeutic leads. SAR studies on other terpenoid classes have demonstrated that small structural changes can lead to significant improvements in potency and selectivity. nih.govresearchgate.net

Key areas for structural modification include:

Modification of the C-13 Hydroxyl Group: Esterification or etherification of the hydroxyl group could modulate the compound's polarity and pharmacokinetic properties.

Alteration of the Ketone Moieties: Reduction of the ketones at C-3 and C-14 to hydroxyl groups or their conversion to other functional groups could impact biological activity.

Modification of the D-ring: Altering the exocyclic double bond of the atisene skeleton could influence target binding and metabolic stability.

A library of analogs generated through such modifications would be invaluable for understanding the pharmacophore of this class of compounds.

Role as a Chemical Probe in Biological Pathway Research

With a well-defined biological target, this compound or its optimized analogs could serve as valuable chemical probes for dissecting complex biological pathways. Chemical probes are small molecules that can be used to perturb and study the function of a specific protein in a cellular or organismal context.

The development of this compound as a chemical probe would involve:

Demonstrating High Potency and Selectivity: Ensuring the compound interacts with a specific target with high affinity and minimal off-target effects.

Attaching Reporter Tags: Synthesizing derivatives with fluorescent tags or biotin (B1667282) labels to enable visualization and pull-down experiments.

Application in Cellular and Animal Models: Using the probe to study the physiological and pathological roles of its target protein.

Such tools would be instrumental in advancing our understanding of fundamental biological processes.

Comparative Studies with Other Diterpenoid Classes for Broad Biological Spectrum Analysis

To fully appreciate the unique biological profile of this compound, comparative studies with other major classes of diterpenoids are essential. Diterpenoids, as a whole, exhibit a vast array of biological activities. nih.gov Comparing the effects of this atisane diterpenoid with those of other classes like kauranes, abietanes, and gibberellins (B7789140) could reveal novel structure-activity relationships and highlight the therapeutic potential of the atisane scaffold.

These comparative studies should encompass:

Broad Bioactivity Screening: Testing representative compounds from different diterpenoid classes in a wide range of assays (e.g., anticancer, antimicrobial, anti-inflammatory).

Mechanism of Action Comparisons: Investigating whether different diterpenoid scaffolds achieve similar biological outcomes through distinct or convergent molecular mechanisms.

Selectivity Profiling: Assessing the selectivity of these compounds against a panel of targets to identify those with the most favorable therapeutic windows.

Such a comparative approach will provide a broader context for the biological significance of this compound and guide future drug discovery efforts based on the atisane framework.

Q & A

Basic Research Questions

Q. What are the established methods for isolating ent-13S-hydroxy-16-atisene-3,14-dione from natural sources?

- Methodology : Isolation typically involves extraction of plant material (e.g., Euphorbia sikkimensis roots) with solvents like ethanol or ethyl acetate, followed by chromatographic techniques such as silica gel column chromatography and HPLC. Structural confirmation is achieved via spectroscopic methods (NMR, MS) and comparison with literature data .

- Key Considerations : Solvent polarity adjustments are critical for separating diterpenoids from co-extracted compounds like flavonoids or coumarins.

Q. How is the stereochemistry of ent-13S-hydroxy-16-atisene-3,14-dione determined?

- Methodology : Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography are used to resolve stereochemical ambiguities. For example, the 13S configuration was confirmed through NOE correlations in studies on structurally similar ent-atisane diterpenes .

- Validation : Cross-referencing with synthetic analogs or derivatives can validate assignments.

Q. What preliminary biological activities have been reported for this compound?

- Findings : ent-13S-hydroxy-16-atisene-3,14-dione exhibits moderate agonistic activity against peroxisome proliferator-activated receptor gamma (PPARγ), a target in metabolic and inflammatory diseases . Related ent-atisane diterpenes show antiviral activity against respiratory syncytial virus (RSV) .

- Assay Systems : PPARγ activity is tested via luciferase reporter assays, while antiviral activity uses plaque reduction or cytopathic effect inhibition assays.

Advanced Research Questions

Q. How do structural modifications influence the PPARγ agonistic activity of ent-atisane diterpenes?

- Structure-Activity Relationship (SAR) : Hydroxylation at C-13 and ketone groups at C-3/C-14 are critical for PPARγ binding. For example, compound 1 (ent-13S-hydroxy-16-atisene-3,14-dione) showed higher activity than analogs lacking these groups .

- Experimental Design : Synthesize derivatives (e.g., esterification of hydroxyl groups) and compare agonistic potency using dose-response assays.

Q. What strategies address discrepancies in reported bioactivities of ent-atisane diterpenes across studies?

- Data Contradiction Analysis : Variations may arise from differences in plant sources, extraction protocols, or assay conditions. For instance, ent-11β-hydroxyatis-16-ene-3,14-dione from Euphorbia jolkinii showed anti-RSV activity, but this was not tested for ent-13S-hydroxy-16-atisene-3,14-dione .

- Mitigation : Standardize bioassay protocols (e.g., cell lines, viral strains) and validate purity of isolates via HPLC-UV/MS.

Q. What is the biosynthetic pathway of ent-atisane diterpenes in Euphorbia species?

- Hypothesis : Biosynthesis likely involves cyclization of geranylgeranyl pyrophosphate (GGPP) via ent-copalyl diphosphate intermediates, with hydroxylation and oxidation steps mediated by cytochrome P450 enzymes .

- Experimental Approaches : Isotopic labeling and gene knockout studies in plant tissues can trace precursor incorporation and identify key enzymes.

Methodological Challenges

Q. How can researchers optimize the yield of ent-13S-hydroxy-16-atisene-3,14-dione during isolation?

- Optimization Strategies :

- Use fresh plant material to prevent degradation of labile diterpenoids.

- Employ hyphenated techniques like LC-MS for real-time monitoring of fractions .

- Adjust gradient elution in HPLC to resolve closely related analogs (e.g., ent-3α vs. ent-3β isomers) .

Q. What computational tools are suitable for predicting the biological targets of ent-atisane diterpenes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.